

# 1,2-Dibromo-1,1,2-trifluoroethane spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1,2-Dibromo-1,1,2-trifluoroethane

Cat. No.: B1585085

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## Spectroscopic Data Analysis of 1,2-Dibromo-1,1,2-trifluoroethane

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2-Dibromo-1,1,2-trifluoroethane** (CAS No. 354-04-1). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the structural elucidation, identification, and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule. For **1,2-Dibromo-1,1,2-trifluoroethane** ( $C_2HBr_2F_3$ ), analysis of  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra provides a complete picture of its atomic connectivity and environment.

## Data Presentation

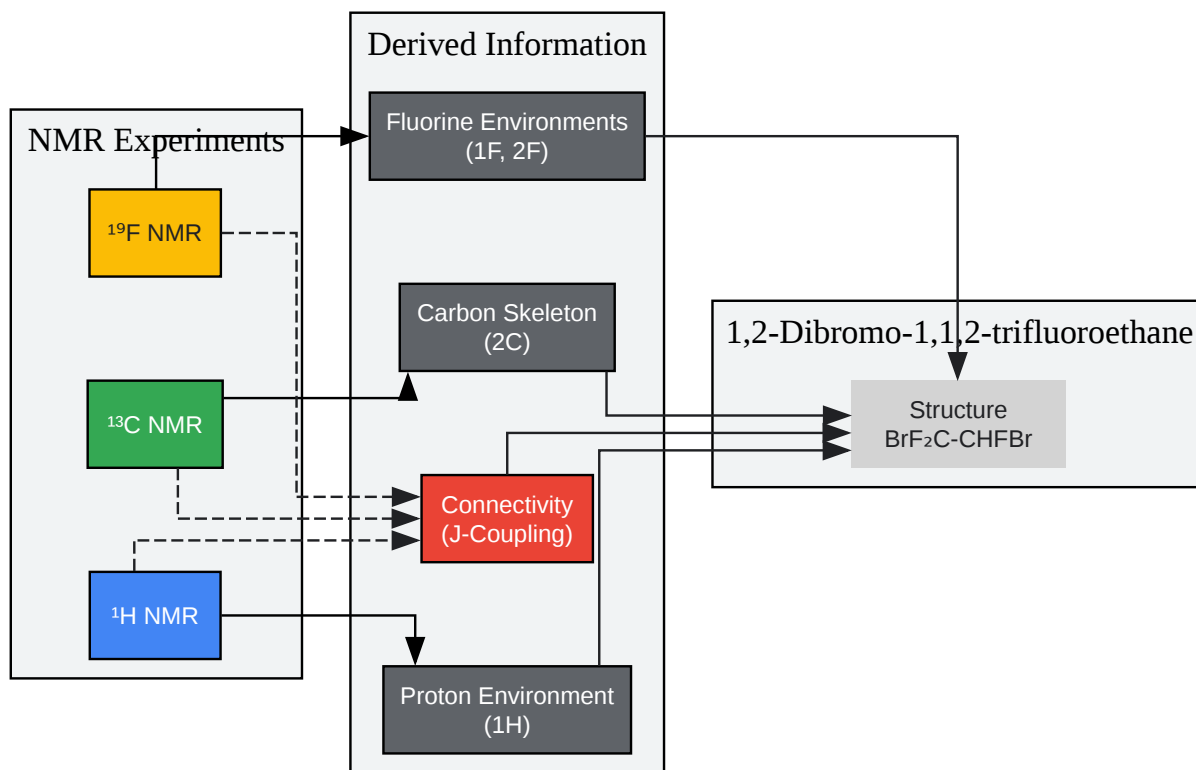
The following table summarizes the observed and expected NMR spectral data for **1,2-Dibromo-1,1,2-trifluoroethane**.

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$	6.553[1]	Doublet of Triplets (dt)	-CHFBr-
$^{13}\text{C}$	Data not available	Doublet of Triplets (dt)	-CHFBr-
Data not available	Triplet of Doublets (td)	-CF <sub>2</sub> Br-	
$^{19}\text{F}$	Data not available	Doublet of Doublets (dd)	-F <sub>2</sub> CBr-
Data not available	Doublet of Quartets (dq)	-CHFBr-	

Note: Specific chemical shift values for  $^{13}\text{C}$  and  $^{19}\text{F}$  are not readily available in public databases and should be determined experimentally. The expected multiplicities are based on predicted spin-spin coupling.

## Logical Relationship of NMR Data

The diagram below illustrates how different NMR experiments contribute to the structural elucidation of the molecule.



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Caption: Logical flow from NMR experiments to structural information.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,2-Dibromo-1,1,2-trifluoroethane** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for  $^1\text{H}$  NMR).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
  - Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  spectra at room temperature.
  - For  $^1\text{H}$ , use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For  $^{13}\text{C}$ , use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for each carbon environment, or a coupled experiment to observe C-F splitting.
- For  $^{19}\text{F}$ , use a standard pulse sequence, referencing the spectrum to an appropriate standard like  $\text{CFCl}_3$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of nuclei.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

### Data Presentation

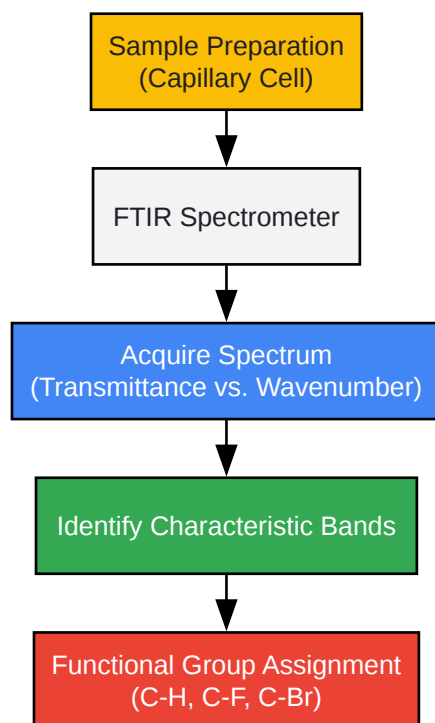
The table below lists the key IR absorption bands for identifying the functional groups in **1,2-Dibromo-1,1,2-trifluoroethane**.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Assignment
~2980 - 3000	Medium	C-H Stretch	-CHFBr-
~1100 - 1350	Strong	C-F Stretch	C-F bonds
~550 - 750	Strong	C-Br Stretch	C-Br bonds

Note: These are typical ranges. The exact peak positions can be found on the experimental spectrum.

## Experimental Workflow: IR Spectroscopy

The following diagram outlines the typical workflow for obtaining and interpreting an IR spectrum.



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Caption: Standard workflow for FTIR analysis.

## Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As a liquid, the spectrum can be obtained using the neat liquid. Place a small drop of **1,2-Dibromo-1,1,2-trifluoroethane** between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.<sup>[2]</sup>
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Scan:** Perform a background scan with the empty salt plates to record the spectrum of atmospheric CO<sub>2</sub> and H<sub>2</sub>O, which will be subtracted from the sample spectrum.
- **Data Acquisition:** Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.
- **Data Processing:** The instrument software automatically subtracts the background spectrum and converts the interferogram into a spectrum of transmittance or absorbance versus

wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio ( $m/z$ ) of its ions. The fragmentation pattern provides further structural information.

### Data Presentation

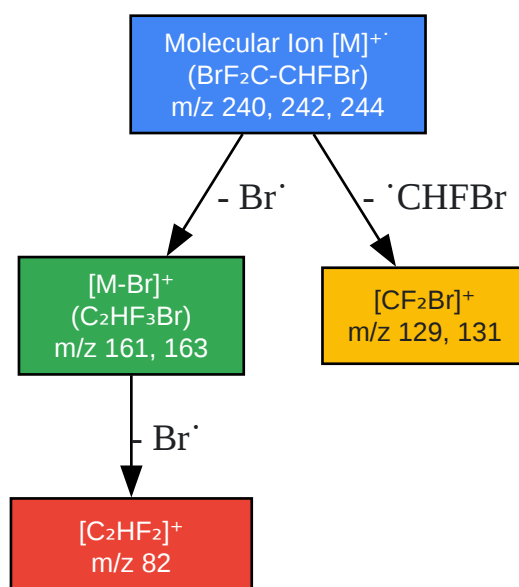
The electron ionization (EI) mass spectrum of **1,2-Dibromo-1,1,2-trifluoroethane** will show a characteristic pattern due to the presence of two bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).<sup>[3]</sup>

$m/z$ (Mass/Charge)	Relative Intensity	Proposed Fragment	Notes
240 / 242 / 244	Low	$[\text{C}_2\text{HBr}_2\text{F}_3]^+$	Molecular ion ( $\text{M}^+$ ) peak cluster.
161 / 163	High	$[\text{C}_2\text{HBrF}_3]^+$	Loss of one Br atom, $[\text{M}-\text{Br}]^+$ .
129 / 131	Medium	$[\text{CF}_2\text{Br}]^+$	Fragmentation of the C-C bond.
82	Medium	$[\text{C}_2\text{HF}_2]^+$	Loss of two Br atoms.
69	High	$[\text{CF}_3]^+$	Common fragment in fluorinated compounds.

Note: The relative intensities are approximate. The isotopic pattern for two bromine atoms will show peaks with a relative intensity ratio of approximately 1:2:1.

### Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways for **1,2-Dibromo-1,1,2-trifluoroethane** under electron ionization.



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Caption: Electron ionization fragmentation of the target molecule.

## Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.<sup>[2]</sup>
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value.
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus  $m/z$ . The fragmentation pattern is analyzed to confirm the structure, and the molecular ion peak confirms the molecular weight.

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## References

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